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molecular formula C17H13Cl2NO4S B8621823 1H-Indole-1-acetic acid, 5-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl- CAS No. 646514-32-1

1H-Indole-1-acetic acid, 5-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl-

Cat. No. B8621823
M. Wt: 398.3 g/mol
InChI Key: RYTCSGULAPWMLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07723373B2

Procedure details

To a solution of the product from step (c) (0.09 g) in THF (5 ml) was added a 1.25 M solution of NaOH(aq) (0.25 ml). The reaction was stirred overnight at room temperature. The reaction mixture was concentrated in vacuo and the residue dissolved/suspended in water. The pH was adjusted to 2 using dilute HCl (aq) and the solid which precipitated was isolated by filtration, dried under vacuum at 40° C. to give the title compound.
Name
product
Quantity
0.09 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.25 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH2:11][C:12]([O:14]C)=[O:13])[C:6]([CH3:16])=[C:5]2[S:17]([C:20]1[CH:25]=[CH:24][C:23]([Cl:26])=[CH:22][CH:21]=1)(=[O:19])=[O:18].[OH-].[Na+]>C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH2:11][C:12]([OH:14])=[O:13])[C:6]([CH3:16])=[C:5]2[S:17]([C:20]1[CH:25]=[CH:24][C:23]([Cl:26])=[CH:22][CH:21]=1)(=[O:18])=[O:19] |f:1.2|

Inputs

Step One
Name
product
Quantity
0.09 g
Type
reactant
Smiles
ClC=1C=C2C(=C(N(C2=CC1)CC(=O)OC)C)S(=O)(=O)C1=CC=C(C=C1)Cl
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.25 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the solid which precipitated
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C2C(=C(N(C2=CC1)CC(=O)O)C)S(=O)(=O)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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